5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide
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Overview
Description
5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide: is an organic compound with a complex structure that includes chloro, hydroxy, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-hydroxybenzamide to introduce the nitro group at the 3-position. This is followed by the coupling of the resulting intermediate with 3-nitroaniline under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-chloro-2-oxo-3-nitro-N-(3-nitrophenyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-3-amino-N-(3-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anti-cancer agent due to its ability to interact with cellular pathways.
- Investigated for its anti-inflammatory properties.
Industry:
- Used in the development of new materials with specific properties.
- Studied for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-cancer effects. The hydroxy and chloro groups can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity.
Comparison with Similar Compounds
5-chloro-2-hydroxy-3-nitropyridine: Similar structure but with a pyridine ring instead of a benzamide core.
5-chloro-2-hydroxy-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
Uniqueness:
- The presence of both nitro and hydroxy groups in the benzamide core makes 5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide unique in its reactivity and potential applications.
- The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H8ClN3O6 |
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Molecular Weight |
337.67 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8ClN3O6/c14-7-4-10(12(18)11(5-7)17(22)23)13(19)15-8-2-1-3-9(6-8)16(20)21/h1-6,18H,(H,15,19) |
InChI Key |
XVYSLNBPQUKIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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